molecular formula C8H10BrNO2S B3248074 N-[(4-bromophenyl)methyl]methanesulfonamide CAS No. 183128-59-8

N-[(4-bromophenyl)methyl]methanesulfonamide

Cat. No.: B3248074
CAS No.: 183128-59-8
M. Wt: 264.14 g/mol
InChI Key: OYQXEMVZGHIXBJ-UHFFFAOYSA-N
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Description

N-[(4-bromophenyl)methyl]methanesulfonamide is a useful research compound. Its molecular formula is C8H10BrNO2S and its molecular weight is 264.14 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-bromophenyl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S/c1-13(11,12)10-6-7-2-4-8(9)5-3-7/h2-5,10H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQXEMVZGHIXBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 4 Bromophenyl Methyl Methanesulfonamide and Analogous Structures

Established Synthetic Pathways to N-[(4-bromophenyl)methyl]methanesulfonamide and its Derivatives

The construction of this compound can be approached through several strategic disconnections, primarily revolving around the formation of the carbon-nitrogen bond of the sulfonamide and the introduction of the key functional groups. Two principal pathways are commonly considered: the N-alkylation of methanesulfonamide (B31651) with a suitable 4-bromobenzyl electrophile, or the sulfonylation of 4-bromobenzylamine (B181089) with a methanesulfonyl electrophile.

The formation of the C-N bond is a cornerstone of sulfonamide synthesis. In the context of this compound, this transformation typically involves the reaction of a nitrogen nucleophile with a carbon electrophile. One of the most direct methods is the N-alkylation of methanesulfonamide with a 4-bromobenzyl halide, such as 4-bromobenzyl bromide. nsf.govresearchgate.net This reaction is generally carried out in the presence of a base to deprotonate the sulfonamide, thereby increasing its nucleophilicity.

Alternatively, the borrowing hydrogen methodology offers a more atom-economical approach, where an alcohol is used as the alkylating agent. acs.orgionike.com In this method, a catalyst, often based on a transition metal like manganese or copper, transiently oxidizes the alcohol (e.g., 4-bromobenzyl alcohol) to an aldehyde. acs.orgionike.com This aldehyde then reacts with the sulfonamide to form an imine, which is subsequently reduced by the catalyst using the hydrogen that was "borrowed" from the alcohol. ionike.com

MethodDescriptionStarting MaterialsKey ReagentsByproducts
N-Alkylation with Alkyl Halides A classic SN2 reaction where a deprotonated sulfonamide acts as a nucleophile, displacing a halide from an alkyl halide. nsf.govMethanesulfonamide, 4-Bromobenzyl bromideBase (e.g., KOH, K2CO3)Halide salt
Borrowing Hydrogen Catalysis An efficient method using an alcohol as the alkylating agent, proceeding through a temporary oxidation-imine formation-reduction sequence. acs.orgMethanesulfonamide, 4-Bromobenzyl alcoholTransition metal catalyst (e.g., Mn, Cu)Water
Reductive Amination The reaction of an amine with a carbonyl compound to form an imine, which is then reduced to the corresponding amine. While not directly forming a sulfonamide, it is a key method for preparing the amine precursor.4-Bromobenzaldehyde, AmmoniaReducing agent (e.g., H2/catalyst)Water

The methanesulfonamide group can be introduced through two primary strategies. The first, and more common, involves the reaction of a primary or secondary amine with methanesulfonyl chloride in the presence of a base. For the synthesis of the target compound, this would entail the reaction of 4-bromobenzylamine with methanesulfonyl chloride. sigmaaldrich.comchemicalbook.comnih.govnih.gov The choice of base is crucial to neutralize the hydrogen chloride byproduct and to facilitate the reaction.

The second strategy, as mentioned previously, uses methanesulfonamide as a building block, which is then N-alkylated. This approach is advantageous when the corresponding amine is less stable or more difficult to handle than the corresponding alkyl halide or alcohol.

ApproachDescriptionKey ReactantsBaseTypical Solvents
Sulfonylation of an Amine Reaction of an amine with methanesulfonyl chloride.4-Bromobenzylamine, Methanesulfonyl chloridePyridine, Triethylamine, or an inorganic baseDichloromethane, Tetrahydrofuran
N-Alkylation of Methanesulfonamide Reaction of methanesulfonamide with an electrophile.Methanesulfonamide, 4-Bromobenzyl halide/alcoholPotassium carbonate, Sodium hydroxideDimethylformamide, Xylenes

While the synthesis of this compound would typically commence from a commercially available 4-brominated starting material, such as 4-bromobenzylamine or 4-bromotoluene, an understanding of aromatic bromination is essential. The introduction of a bromine atom onto an aromatic ring is most commonly achieved through electrophilic aromatic substitution. This involves the reaction of the aromatic compound with a brominating agent, such as molecular bromine (Br₂), often in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃).

For substrates that are highly activated, a catalyst may not be necessary. Conversely, for deactivated rings, harsher conditions or more potent brominating agents like N-bromosuccinimide (NBS) might be employed. nih.gov The regioselectivity of the bromination is dictated by the directing effects of the substituents already present on the aromatic ring.

Reactive Intermediacy of this compound

The structure of this compound features a key reactive site: the carbon-bromine bond on the phenyl ring. This functionality allows the molecule to serve as a versatile building block in more extensive synthetic campaigns, particularly in the construction of complex molecular frameworks through cross-coupling reactions.

The aryl bromide moiety of this compound is a prime functional group for participating in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, would allow for the formation of a new carbon-carbon bond between the brominated aromatic ring and a variety of organoboron compounds. mdpi.comlibretexts.orgorganic-chemistry.orguwindsor.ca This reaction is a powerful tool for constructing biaryl structures, which are prevalent in many biologically active molecules. acs.orgresearchgate.net

The general scheme for a Suzuki-Miyaura reaction involving an aryl bromide is as follows:

R-B(OH)₂ + Ar-Br → R-Ar + B(OH)₂Br

where R can be an alkyl, alkenyl, or aryl group. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. The robustness and functional group tolerance of the Suzuki-Miyaura coupling make it an ideal method for the late-stage functionalization of molecules containing the this compound core.

ReactionCoupling PartnerCatalyst SystemBaseResulting Structure
Suzuki-Miyaura Coupling Arylboronic acidPd(PPh₃)₄, Pd(OAc)₂/ligandK₂CO₃, Cs₂CO₃, K₃PO₄Biaryl methanesulfonamide derivative
Heck Coupling AlkenePd(OAc)₂/ligandEt₃NAlkenyl-substituted methanesulfonamide
Buchwald-Hartwig Amination AminePd₂(dba)₃/ligandNaOt-BuAryl amine-substituted methanesulfonamide
Sonogashira Coupling Terminal alkynePdCl₂(PPh₃)₂/CuIEt₃NAlkynyl-substituted methanesulfonamide

The dual functionality of this compound—the reactive aryl bromide and the sulfonamide group—positions it as a valuable building block for creating diverse molecular architectures, particularly in the field of medicinal chemistry. sciencedaily.comchimia.ch The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents. The ability to modify the aryl portion of the molecule through cross-coupling reactions allows for the systematic exploration of the chemical space around this core structure.

By varying the coupling partner in reactions such as the Suzuki-Miyaura coupling, a library of analogs can be synthesized with different substituents at the 4-position of the phenyl ring. This diversification is a key strategy in lead optimization during drug discovery, as it allows for the fine-tuning of a compound's pharmacological properties. The stability and synthetic accessibility of building blocks like this compound are therefore of high importance to the chemical and pharmaceutical industries.

Chemical Reactivity and Derivatization of this compound

The chemical structure of this compound offers several reactive sites that can be targeted for synthetic modification. The principal sites for derivatization include the bromine atom on the phenyl ring, the acidic proton on the sulfonamide nitrogen, and to a lesser extent, the benzylic methylene (B1212753) bridge. These sites allow for a range of chemical transformations, enabling the synthesis of a diverse library of analogs for various research applications.

Transformations at the Bromophenyl Ring

The most versatile handle for chemical modification on the this compound scaffold is the bromine atom attached to the phenyl ring. The carbon-bromine (C-Br) bond in aryl bromides is a cornerstone of modern synthetic chemistry, serving as a key functional group for transition metal-catalyzed cross-coupling reactions. This allows for the strategic formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, thereby replacing the bromine atom with a wide array of functional groups and molecular fragments.

The reactivity of the C-Br bond facilitates the introduction of alkyl, alkenyl, alkynyl, aryl, and heteroaryl moieties, as well as amino and alkoxy groups. These transformations are typically achieved with high efficiency and selectivity under palladium catalysis, which is tolerant of the sulfonamide functional group present in the molecule. The specific conditions for these transformations, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and are detailed in the subsequent section on cross-coupling reactions.

Modifications of the Sulfonamide Nitrogen and Methylene Linker

Sulfonamide Nitrogen: The sulfonamide moiety (-SO₂NH-) contains a proton that is acidic and can be removed by a suitable base. The resulting anion is a potent nucleophile, enabling N-alkylation and N-arylation reactions. The N-alkylation of sulfonamides can be achieved using various alkylating agents, such as alcohols, in the presence of a catalyst. For instance, manganese and copper-based catalytic systems have been developed for the efficient mono-N-alkylation of sulfonamides using benzylic and aliphatic alcohols. acs.orgionike.com This "borrowing hydrogen" methodology proceeds through the temporary oxidation of the alcohol to an aldehyde, condensation with the sulfonamide, and subsequent reduction of the resulting imine, with water as the only byproduct. ionike.com These methods provide a green and atom-economical route to N-substituted sulfonamide derivatives.

Methylene Linker: The methylene (-CH₂-) group connecting the bromophenyl ring and the sulfonamide nitrogen is a benzylic position. While generally stable, this position can undergo oxidation under specific conditions. Studies on analogous N-(arylsulfonyl)benzylamines have shown that the benzylic methylene can be oxidized to a carbonyl group. nih.gov For example, using potassium persulfate (K₂S₂O₈), N-(arylsulfonyl)benzylamines can be converted to N-arylsulfonylimines. nih.gov The proposed mechanism involves the generation of a sulfate (B86663) radical anion (SO₄·⁻) which abstracts a hydrogen atom from the benzylic position, leading to a benzylic radical that is further oxidized to form the imine. nih.gov This reactivity highlights a potential pathway for derivatization, transforming the linker into a carbonyl or imine functionality.

Cross-Coupling Reactions Involving this compound Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying the bromophenyl ring of this compound and its analogs. These reactions allow for the precise and efficient formation of new chemical bonds at the site of the bromine atom.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound (typically a boronic acid or ester) with an organic halide. youtube.comlibretexts.org For substrates like this compound, this reaction enables the introduction of various aryl, heteroaryl, or vinyl groups in place of the bromine atom. The reaction is typically catalyzed by a palladium(0) complex and requires a base to activate the organoboron species. libretexts.orgorganic-chemistry.org The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields, especially with non-activated aryl bromides. researchgate.net

Coupling Partner (Ar'-B(OH)₂)Catalyst / LigandBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane80Good
4-Methoxyphenylboronic acidPd(OAc)₂ / PCy₃K₃PO₄Toluene100High
3-Thienylboronic acidPdCl₂(dppf)Cs₂CO₃DMF90Good
Vinylboronic acid pinacol (B44631) ester[Pd(allyl)Cl]₂ / S-PhosK₂CO₃THF/H₂O60High

This table presents representative conditions for Suzuki-Miyaura couplings of aryl bromides analogous to the target compound. Actual yields may vary based on the specific substrate and precise conditions.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orgacsgcipr.org This reaction is a powerful method for synthesizing N-aryl and N-heteroaryl derivatives from this compound. The process allows for the coupling of a wide range of primary and secondary amines, including anilines, alkylamines, and heterocycles. The catalyst system typically consists of a palladium precursor and a sterically hindered phosphine (B1218219) ligand, which is critical for facilitating the reductive elimination step that forms the C-N bond. wikipedia.org

This table illustrates typical conditions for Buchwald-Hartwig amination of aryl bromides. Actual yields may vary based on the specific substrate and precise conditions. nih.gov

Sonogashira Coupling:

The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction provides a direct route to synthesizing arylalkyne derivatives of this compound. The classic Sonogashira reaction employs a dual catalytic system of a palladium complex and a copper(I) salt (typically CuI) in the presence of an amine base. wikipedia.orgorganic-chemistry.org Copper-free variations have also been developed to avoid issues associated with the copper co-catalyst. ucsb.edu The reaction is highly efficient for aryl bromides, though it may require higher temperatures compared to aryl iodides. wikipedia.org

Alkyne Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF65High
TrimethylsilylacetylenePd(acac)₂ / Hydrazone ligand / CuIK₃PO₄DMSO125Good
1-HeptynePdCl₂ / X-Phos (Copper-free)Cs₂CO₃H₂O / PTSRTHigh
Propargyl alcoholPd(PPh₃)₄ / CuIi-Pr₂NHDMF80Good

This table shows representative conditions for Sonogashira couplings of aryl bromides. Actual yields may vary based on the specific substrate and precise conditions. ucsb.eduorganic-chemistry.org

Research Applications of N 4 Bromophenyl Methyl Methanesulfonamide in Chemical Biology and Materials Science

N-[(4-bromophenyl)methyl]methanesulfonamide as a Molecular Probe in Biological Systems

The unique combination of a sulfonamide functional group and a halogenated aromatic ring makes the this compound core an attractive candidate for designing molecular probes. These probes are instrumental in investigating complex biological processes at the molecular level.

Derivatives based on the bromophenyl-sulfonamide framework have been synthesized and evaluated as inhibitors of various enzymes, providing insights into their mechanisms of action. A study on a series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides demonstrated their potential to inhibit acetylcholinesterase (AChE) and α-glucosidase. juniperpublishers.com AChE is a key enzyme in the nervous system, while α-glucosidase is involved in carbohydrate metabolism and is a target for type-2 diabetes treatments. juniperpublishers.com

The inhibitory activities of these compounds were quantified by their IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The results indicated that the nature of the substituent on the sulfonamide nitrogen plays a crucial role in the inhibitory potency. For instance, compounds with specific alkyl and benzyl (B1604629) substitutions showed significant inhibition against both enzymes. juniperpublishers.com This suggests that the bromophenyl-sulfonamide scaffold can be systematically modified to probe the active sites of these enzymes, helping to map out the molecular interactions that govern inhibition.

Table 1: Enzyme Inhibitory Activity of Selected N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamide Derivatives juniperpublishers.com

Compound IDSubstitution on NitrogenAChE IC50 (µM)α-Glucosidase IC50 (µM)
5c n-propyl-123.42 ± 0.19
5d n-butyl-124.35 ± 0.15
5g n-heptyl92.13 ± 0.15-
5h n-octyl98.72 ± 0.1257.38 ± 0.19
5j benzyl92.52 ± 0.16123.36 ± 0.19
5l m-methylbenzyl52.63 ± 0.14124.74 ± 0.18
5n p-methylbenzyl82.75 ± 0.16-

Understanding how a molecule recognizes and binds to its biological target is fundamental in chemical biology. In silico docking studies on bromophenyl-sulfonamide derivatives have been used to model their binding interactions within the active sites of enzymes like α-glucosidase. researchgate.net These computational models help to visualize the binding poses and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the ligand-enzyme complex. This information is critical for elucidating the molecular recognition profiles of this class of compounds and for the rational design of more potent and selective inhibitors.

The bromophenyl-sulfonamide motif is a key component of molecules designed to interact with specific biomolecular targets beyond metabolic enzymes. A prominent example is the development of potent dual endothelin (ET) receptor antagonists. acs.orgresearchgate.net In the extensive structure-activity relationship (SAR) studies leading to the discovery of Macitentan, a derivative containing a 4-bromophenyl group, researchers systematically investigated how different substitutions impacted the binding affinity to ETA and ETB receptors. acs.org

Introducing a bromine atom at the para position of a phenyl ring substituent significantly improved the compound's affinity for both receptors compared to an unsubstituted phenyl ring. acs.org This highlights the specific and favorable interactions that the bromophenyl group can form within the receptor's binding pocket, demonstrating the utility of this scaffold in targeting specific protein-protein or protein-ligand interaction interfaces.

Design and Synthesis of this compound-Based Scaffolds for Chemical Biology Research

The versatility of the this compound scaffold makes it an excellent starting point for the design and synthesis of compound libraries for chemical biology research. The sulfonamide moiety and the bromophenyl ring offer multiple points for chemical modification, allowing for the creation of diverse molecular architectures.

Researchers have developed various synthetic routes to create derivatives of bromophenyl-sulfonamides with tunable features. For example, novel N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives were synthesized by starting with the Friedel–Crafts sulfonylation of bromobenzene, followed by a series of chemical transformations to couple the resulting sulfonyl-containing acid with the amino acid L-valine. mdpi.com This methodology allows for the introduction of amino acid fragments, which can impart specific chirality and opportunities for further functionalization.

Other synthetic strategies involve the reaction of a bromophenyl-containing sulfonyl chloride with various amines to generate a library of N-substituted sulfonamides. juniperpublishers.comijcce.ac.ir The bromine atom itself serves as a versatile chemical handle for cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the introduction of a wide range of aryl or heteroaryl groups and further expanding the chemical space of accessible derivatives.

A key aspect of chemical biology is understanding how a molecule's structure relates to its biological activity. The this compound scaffold has been central to several such SAR studies.

In the development of AChE and α-glucosidase inhibitors, it was observed that increasing the lipophilicity of the alkyl chain on the sulfonamide nitrogen generally enhanced the inhibitory activity. juniperpublishers.com For instance, the n-octyl derivative showed potent inhibition of α-glucosidase (IC50 57.38 ± 0.19 µM), while activity decreased with shorter carbon chains. juniperpublishers.com

Similarly, in the design of endothelin receptor antagonists, replacing a simple methyl group on the sulfonamide with larger alkyl or aryl groups drastically altered the binding affinity for ETA and ETB receptors. acs.org A methane (B114726) sulfonamide derivative showed only moderate potency, whereas derivatives with larger substituents, such as n-butyl or benzylamine (B48309) groups, exhibited significantly higher affinity. acs.orgresearchgate.net

Table 2: Structure-Activity Relationship of Sulfonamide/Sulfamide Moiety on Endothelin Receptor Binding acs.org

Compound IDR Group (on Sulfonamide/Sulfamide)ETA IC50 (nM)ETB IC50 (nM)
34 methyl1131146
35 ethyl14460
36 n-propyl9.4566
37 n-butyl4.3552
38 benzyl-NH–1.9147
42 n-butyl-NH–1.7167

Furthermore, a study on N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives found that replacing a chlorine atom with the more lipophilic bromine atom was slightly beneficial for the antimicrobial activity of certain analogs. mdpi.com These examples collectively demonstrate that the this compound scaffold provides a robust platform for systematically exploring structure-bioactivity relationships, leading to the identification of compounds with optimized potency and selectivity for specific biological targets.

Potential Contributions in Functional Materials and Catalysis Research

Given the absence of direct research, any discussion of the potential contributions of this compound in this area is purely speculative and not based on empirical data.

Role in the Synthesis of Optically Active or Responsive Materials

There is no available scientific literature that describes the use of this compound in the synthesis of optically active or responsive materials. Therefore, no data on its role, performance, or the properties of any resulting materials can be provided.

Application as a Ligand or Substrate in Catalytic Systems Research

Emerging Research Frontiers and Future Perspectives for N 4 Bromophenyl Methyl Methanesulfonamide

Integration with Advanced High-Throughput Methodologies for Chemical Discovery

The true potential of a scaffold like N-[(4-bromophenyl)methyl]methanesulfonamide can be unlocked through its integration with advanced high-throughput methodologies. High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of vast compound libraries against biological targets. nih.govsouthernresearch.org The structural features of this compound make it an ideal candidate for inclusion and expansion in such libraries.

Combinatorial Synthesis: The presence of the 4-bromophenyl group is a key feature, serving as a versatile synthetic handle for diversification. This allows for the application of combinatorial chemistry, where the core scaffold can be systematically modified to generate a large library of analogues. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly well-suited for this purpose. researchgate.net By reacting the bromo-scaffold with a diverse array of boronic acids, researchers can rapidly synthesize thousands of derivatives, each with unique substituents at the para-position of the phenyl ring. This approach facilitates a comprehensive exploration of the structure-activity relationship (SAR) for a given biological target.

Methodology Application for this compound Derivatives Potential Outcome
Combinatorial Synthesis (e.g., Suzuki Coupling) Generation of a large, diverse library by modifying the bromophenyl group.Rapid exploration of Structure-Activity Relationships (SAR).
Phenotypic High-Throughput Screening (HTS) Screening the library against pathogenic bacteria, cancer cell lines, or other disease models. nih.govIdentification of "hit" compounds with desired biological activity.
Target-Based HTS Screening against specific enzymes (e.g., kinases, proteases) or receptors (e.g., GPCRs). thermofisher.comDiscovery of potent and selective modulators for validated drug targets.
Fragment-Based Screening Using the core scaffold or smaller fragments to identify binding interactions with a target protein.Development of lead compounds from initial low-affinity fragments.

Development of Novel Analytical Techniques for this compound Characterization

As synthetic methodologies produce an ever-expanding array of derivatives, the need for robust and sophisticated analytical techniques for their characterization and quantification becomes paramount. While standard methods like NMR and basic mass spectrometry are routine, emerging research frontiers focus on higher sensitivity, greater structural detail, and applicability to complex biological matrices.

Hyphenated Chromatographic and Mass Spectrometric Techniques: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands out as a powerful tool for the analysis of sulfonamide-containing compounds. nih.govresearchgate.net This technique offers exceptional sensitivity and selectivity, making it ideal for detecting and quantifying trace amounts of this compound or its metabolites in complex samples like plasma or environmental water. hpst.czacgpubs.orgnih.gov The development of Ultra-High-Performance Liquid Chromatography (UHPLC) systems further enhances separation efficiency and reduces analysis time, which is critical when analyzing large numbers of samples from HTS campaigns or metabolic studies. researchgate.net Isotope Dilution Mass Spectrometry (IDMS) can be employed to achieve the highest level of accuracy in quantification. acgpubs.org

Advanced Spectroscopic Methods: For unambiguous structure elucidation, particularly of novel derivatives, advanced spectroscopic methods are indispensable. Two-dimensional Nuclear Magnetic Resonance (2D-NMR) techniques, such as COSY and HMBC, are crucial for confirming the connectivity of atoms within a newly synthesized molecule. High-Resolution Mass Spectrometry (HRMS), often coupled with LC, provides highly accurate mass measurements, enabling the confident determination of elemental compositions and aiding in the identification of unknown compounds or metabolites. nih.gov Furthermore, specialized techniques like Surface-Enhanced Raman Spectroscopy (SERS) are emerging for ultra-sensitive detection, potentially offering new avenues for on-site or in-situ analysis. ymerdigital.com

Analytical Technique Primary Application Key Advantage
UHPLC-MS/MS Quantitative analysis in complex biological or environmental matrices. researchgate.nethpst.czHigh sensitivity, selectivity, and speed.
High-Resolution Mass Spectrometry (HRMS) Accurate mass determination for formula confirmation.Unambiguous identification of elemental composition.
2D-NMR Spectroscopy Detailed structural elucidation of novel synthetic derivatives.Confirms atomic connectivity and stereochemistry.
Surface-Enhanced Raman Spectroscopy (SERS) Ultra-trace detection in specialized applications. ymerdigital.comExtremely high sensitivity for surface-adsorbed molecules.
Isotope Dilution Mass Spectrometry (IDMS) Gold-standard for accurate quantification in reference materials. acgpubs.orgMinimizes matrix effects and instrumental drift.

Interdisciplinary Research Directions Bridging Synthetic Chemistry, Computational Science, and Biological Probing

The future development of this compound and its derivatives lies at the nexus of multiple scientific disciplines. An integrated, interdisciplinary approach is essential to move efficiently from a chemical scaffold to a functional tool or therapeutic lead.

Computational Science: Modern computational chemistry provides powerful predictive tools that can guide and streamline the discovery process. nih.gov

In Silico Screening and Molecular Docking: Before synthesizing large libraries, computational docking can be used to predict how potential derivatives of this compound might bind to the active site of a target protein. rjb.rosemanticscholar.orgnih.gov This allows researchers to prioritize the synthesis of compounds that are most likely to be active, saving significant time and resources.

QSAR and ADMET Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with biological activity, further refining compound design. nih.gov Additionally, the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can help identify candidates with favorable drug-like characteristics early in the process. nih.gov

Synthetic Chemistry: Guided by computational insights, synthetic chemists can then focus their efforts on producing the most promising molecules. This involves not only the high-throughput synthesis of libraries but also the development of efficient, scalable, and novel synthetic routes to access complex and previously unattainable derivatives. scirp.org

Biological Probing: Once synthesized, the compounds are evaluated in biological systems. This begins with in vitro assays to confirm the predicted activity and selectivity against the purified target. mdpi.com Promising candidates then advance to cell-based assays to assess their effects in a more complex biological context. This iterative cycle, where biological data is fed back to refine computational models and guide the next round of synthesis, is the engine of modern drug discovery and chemical biology. mdpi.com This synergy ensures that research is driven by data and focused on developing molecules with real-world applications.

Discipline Role in Development Example Contribution
Computational Science Predicts activity and properties to guide synthesis.Molecular docking of derivatives into an enzyme active site to predict binding affinity. rsc.org
Synthetic Chemistry Creates the physical molecules for testing.Efficient synthesis of a focused library of compounds predicted to be active. scirp.org
Biological Probing Validates predictions and measures biological effects.In vitro enzyme inhibition assays and cell-based toxicity studies. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-[(4-bromophenyl)methyl]methanesulfonamide, and how can reaction yields be improved?

  • Methodology : Synthesis typically involves reacting 4-bromobenzylamine with methanesulfonyl chloride under basic conditions. A standard protocol uses tetrahydrofuran (THF) as the solvent and triethylamine as a base to neutralize HCl byproducts. Stirring at room temperature for 2–4 hours achieves yields of ~70–80% after purification via column chromatography .
  • Optimization : Yield improvements can be achieved by controlling stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and using inert atmospheres to minimize side reactions. Microwave-assisted synthesis may reduce reaction times .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Key Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the sulfonamide linkage (δ ~3.0 ppm for CH3_3SO2_2) and aromatic protons (δ ~7.3–7.6 ppm for bromophenyl) .
  • X-ray Crystallography : Resolves intermolecular interactions, such as N–H⋯O hydrogen bonds between sulfonamide groups and adjacent molecules, critical for understanding crystal packing .
  • Elemental Analysis : Validates purity (>95%) by matching calculated and observed C, H, N, and S content .

Q. What safety protocols are recommended for handling this compound?

  • Guidelines :

  • Use personal protective equipment (PPE: gloves, lab coat, goggles) due to potential irritancy (based on analogs like AVE-1625, a structurally similar sulfonamide) .
  • Work in a fume hood to avoid inhalation of fine particles. Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational methods predict the electronic properties and reactivity of this compound?

  • Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electron density distribution, HOMO-LUMO gaps (~5.2 eV), and electrophilic sites. The bromine atom enhances electrophilicity, directing substitution reactions .
  • Software : Gaussian or ORCA for energy minimization; Multiwfn for electron density analysis .

Q. What structural modifications enhance biological activity in sulfonamide analogs?

  • Case Studies :

  • Fluorine Substitution : Replacing bromine with fluorine in analogs (e.g., N-[2-hydroxy-5-(trifluoromethyl)phenyl]morpholine-4-sulfonamide) improves metabolic stability and target binding affinity .
  • Hybrid Derivatives : Incorporating pyrimidine or triazole moieties (e.g., derivatives in ) increases inhibitory potency against enzymes like FAK (Focal Adhesion Kinase) .

Q. How does crystallographic data inform hydrogen-bonding networks in this compound?

  • Findings : X-ray studies reveal N–H⋯O and O–H⋯O hydrogen bonds between sulfonamide oxygen and adjacent aromatic protons, stabilizing the crystal lattice. Bond lengths (e.g., S–O ~1.43 Å) align with related sulfonamides .
  • Implications : These interactions guide co-crystallization strategies for drug-target complexes .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Troubleshooting :

  • Purity Verification : Contradictions may arise from impurities (>5%); validate via HPLC-MS .
  • Assay Conditions : Adjust pH (e.g., 7.4 for physiological relevance) and control redox environments to stabilize the sulfonamide group .

Q. How do electronic effects of the bromophenyl group influence reactivity in cross-coupling reactions?

  • Mechanistic Insight : The bromine atom acts as a directing group in Suzuki-Miyaura coupling, enabling palladium-catalyzed aryl-aryl bond formation. Reaction rates depend on ligand choice (e.g., XPhos enhances turnover) .

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N-[(4-bromophenyl)methyl]methanesulfonamide
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N-[(4-bromophenyl)methyl]methanesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.